tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate
Description
tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is substituted with a fluoro-hydroxyethyl group and a tert-butyl ester group.
Properties
CAS No. |
2680536-95-0 |
|---|---|
Molecular Formula |
C10H18FNO4 |
Molecular Weight |
235.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Introduction of the Fluoro-Hydroxyethyl Group: This step involves the nucleophilic substitution of a halogenated azetidine derivative with a fluoro-hydroxyethyl reagent under basic conditions.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The fluoro-hydroxyethyl group can be reduced to form a hydroxyethyl group.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes involving azetidine-containing compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro-hydroxyethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-butyl 3-(1-fluoro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-butyl 3-hydroxyazetidine-1-carboxylate: Lacks the fluoro-hydroxyethyl group, resulting in different chemical properties and reactivity.
tert-butyl 3-(1-chloro-2-hydroxyethyl)-3-hydroxyazetidine-1-carboxylate:
The presence of the fluoro-hydroxyethyl group in this compound imparts unique properties, such as increased stability and specific reactivity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
